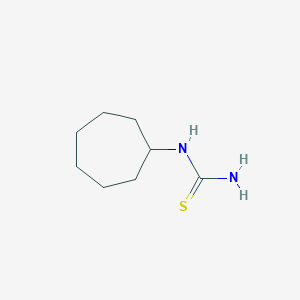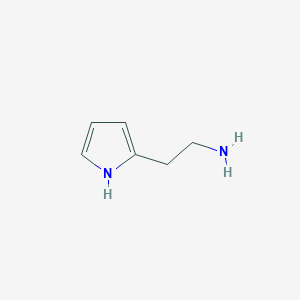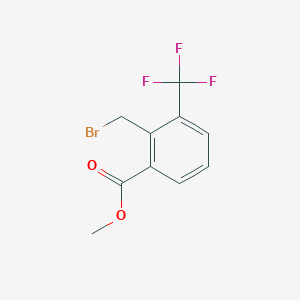
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a trifluoromethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromomethylation: : The synthesis of methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate typically begins with the bromomethylation of methyl 3-(trifluoromethyl)benzoate. This can be achieved using bromine and a suitable catalyst under controlled conditions to introduce the bromomethyl group.
-
Esterification: : Alternatively, the compound can be synthesized by esterifying 2-(bromomethyl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
-
Reduction Reactions: : The compound can be reduced to form the corresponding methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate using reducing agents like lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: : Oxidation of the bromomethyl group can yield the corresponding carboxylic acid derivative, methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Methyl 2-(azidomethyl)-3-(trifluoromethyl)benzoate.
Reduction: Methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate.
Oxidation: Methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate serves as a versatile intermediate for the preparation of various complex molecules. Its bromomethyl group is particularly useful for introducing functional groups through substitution reactions.
Biology
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the bromomethyl and trifluoromethyl groups can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of novel therapeutic agents. Its trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique reactivity profile makes it valuable for producing compounds with specific desired properties.
Mécanisme D'action
The mechanism by which methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by its strong electron-withdrawing effect, which can stabilize negative charges and enhance the electrophilicity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable in biological systems.
Methyl 3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, reducing its versatility in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)-3-(trifluoromethyl)benzoate: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and the types of nucleophiles that can be used.
Uniqueness
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of the bromomethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWLNAELNNBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591195 | |
| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346603-68-7 | |
| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)


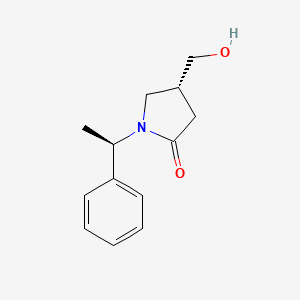

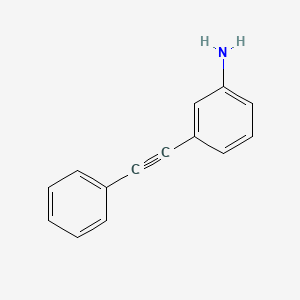
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)
